Cas no 88660-47-3 ((R)-9,10-Dihydro-β-ergocryptine)
(R)-9,10-Dihydro-β-ergocryptine is a stereospecific ergot alkaloid derivative with notable pharmacological properties. Its key advantages include high selectivity for dopamine D2 receptors, making it valuable for neurological research and potential therapeutic applications. The compound exhibits improved stability and reduced side-effect profiles compared to non-hydrogenated ergot derivatives due to its saturated 9,10-position. Its (R)-configuration ensures optimal receptor binding affinity, distinguishing it from less active stereoisomers. Researchers utilize this compound for studying dopaminergic pathways, receptor interactions, and as a reference standard in analytical chemistry. The dihydro modification enhances metabolic stability while retaining biological activity, offering advantages for both in vitro and in vivo studies.

88660-47-3 structure
商品名:(R)-9,10-Dihydro-β-ergocryptine
(R)-9,10-Dihydro-β-ergocryptine 化学的及び物理的性質
名前と識別子
-
- Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2'-(1-methylethyl)-5'-(1-methylpropyl)-, [5'a(R),10a]- (9CI)
- Epicriptine
- DCN 203-922
- (R)-9,10-Dihydro-β-ergocryptine
- (6aR,9R,10aR)-N-[(2R,5S,10aS,10bS)-10b-hydroxy-2-(1-methylethyl)-5-[(1RS-1-methylpropyl]-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide (β-dihydroergocryptine or epicriptine),
- (6aR,9R,10aR)-N-[(2R,5S,10aS,10bS)-10b-hydroxy-2-(1-methylethyl)-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide(α-dihydroergocryptine),
- Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-(1-methylethyl)-5'-[(1R)-1-methylpropyl]-, (5'α,10α)-
-
- MDL: MFCD00866582
- インチ: 1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1
- InChIKey: SBFXHXZNBNFPHV-PXXBSISHSA-N
- ほほえんだ: N12[C@@]([H])([C@]([H])(C)CC)C(N3CCC[C@@]3([H])[C@]1(O)O[C@@](C(C)C)(NC(=O)[C@@]1([H])CN([C@]3([H])CC4=CNC5C=CC=C(C4=5)[C@@]3([H])C1)C)C2=O)=O
計算された属性
- せいみつぶんしりょう: 577.32600
- どういたいしつりょう: 577.32642
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 5
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.36
- ゆうかいてん: NA
- ふってん: 848.4°C at 760 mmHg
- フラッシュポイント: 466.9°C
- 屈折率: 1.667
- PSA: 118.21000
- LogP: 2.72520
- じょうきあつ: 0.0±3.3 mmHg at 25°C
- 酸性度係数(pKa): 9.62±0.60(Predicted)
(R)-9,10-Dihydro-β-ergocryptine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-9,10-Dihydro-β-ergocryptine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D450033-2.5mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 2.5mg |
$6952.00 | 2023-05-18 | ||
Enamine | EN300-24137087-0.05g |
88660-47-3 | 95% | 0.05g |
$2755.0 | 2024-06-19 | ||
Biosynth | NDA66047-1 mg |
(R)-9,10-Dihydro-beta-ergocryptine |
88660-47-3 | 1mg |
$2,475.00 | 2023-01-03 | ||
TRC | D450033-25mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 25mg |
$ 43000.00 | 2023-09-07 | ||
TRC | D450033-1mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 1mg |
$2968.00 | 2023-05-18 | ||
TRC | D450033-.5mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 5mg |
$1550.00 | 2023-05-18 | ||
TRC | D450033-5mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 5mg |
$13122.00 | 2023-05-18 | ||
TRC | D450033-0.5mg |
(R)-9,10-Dihydro-β-ergocryptine |
88660-47-3 | 0.5mg |
$ 1285.00 | 2022-06-05 |
(R)-9,10-Dihydro-β-ergocryptine 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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